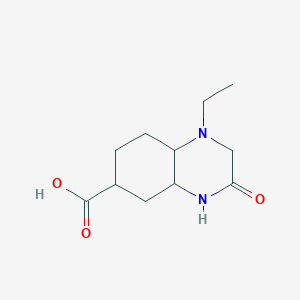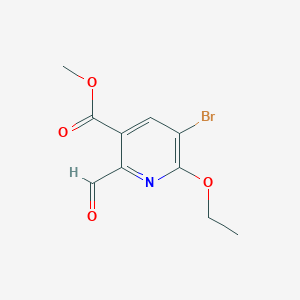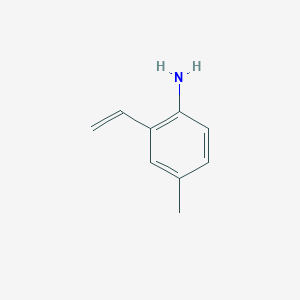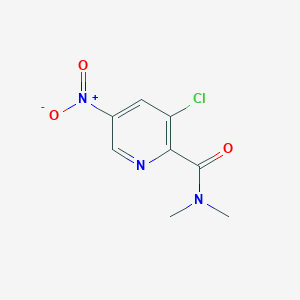
3-Chloro-N,N-dimethyl-5-nitropicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N,N-dimethyl-5-nitropicolinamide is a chemical compound with the following properties:
Chemical Formula: CHClN
Molecular Weight: 155.625 g/mol
IUPAC Name: 3-Chloro-N,N-dimethylaniline
CAS Registry Number: 6848-13-1
Métodos De Preparación
Synthetic Routes: The synthesis of 3-Chloro-N,N-dimethyl-5-nitropicolinamide involves the chlorination of N,N-dimethylaniline. Here’s a simplified synthetic route:
Chlorination: N,N-dimethylaniline reacts with chlorine gas (Cl) to form 3-Chloro-N,N-dimethylaniline.
Nitration: The chlorinated compound is then nitrated using nitric acid (HNO) to introduce the nitro group.
Industrial Production: Industrial production methods typically involve large-scale batch processes using optimized conditions to maximize yield and purity.
Análisis De Reacciones Químicas
3-Chloro-N,N-dimethyl-5-nitropicolinamide undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding nitroso compounds or other derivatives.
Reduction: Reduction of the nitro group yields the corresponding amine.
Substitution: The chlorine atom can be substituted with other functional groups.
Common reagents and conditions depend on the specific reaction, but typical reagents include reducing agents (e.g., SnCl2), oxidizing agents (e.g., H2O2), and nucleophiles (e.g., NaOH).
Major products include the reduced amine and various substituted derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-N,N-dimethyl-5-nitropicolinamide finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In studies related to enzyme inhibition or receptor binding.
Medicine: Potential pharmaceutical applications due to its structural features.
Industry: Used in the synthesis of dyes, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The exact mechanism of action is context-dependent. it likely involves interactions with biological targets (e.g., enzymes, receptors) due to its functional groups (chlorine and nitro). Further research is needed to elucidate specific pathways.
Comparación Con Compuestos Similares
3-Chloro-N,N-dimethyl-5-nitropicolinamide can be compared with related compounds such as:
3,5-Dichloro-N,N-dimethylaniline: (CAS: 35114-04-6)
3-Chloro-N-(4-methoxyphenyl)propanamide: (CAS: 19313-87-2)
Propiedades
Número CAS |
141238-24-6 |
|---|---|
Fórmula molecular |
C8H8ClN3O3 |
Peso molecular |
229.62 g/mol |
Nombre IUPAC |
3-chloro-N,N-dimethyl-5-nitropyridine-2-carboxamide |
InChI |
InChI=1S/C8H8ClN3O3/c1-11(2)8(13)7-6(9)3-5(4-10-7)12(14)15/h3-4H,1-2H3 |
Clave InChI |
NCWOXDHPMLSMMQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=C(C=C(C=N1)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


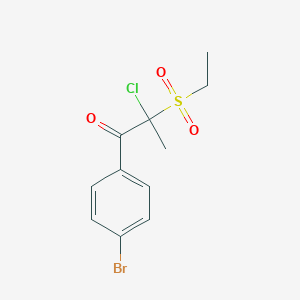
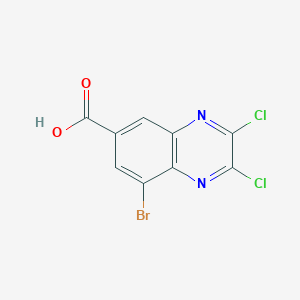
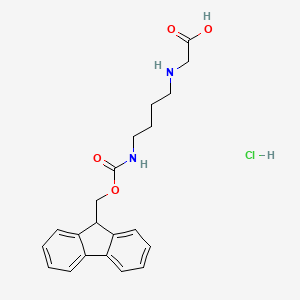
![N'-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13011749.png)
![(3S,8R,9R,10R,12R,13R,14S,17S)-17-[(2R)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B13011755.png)
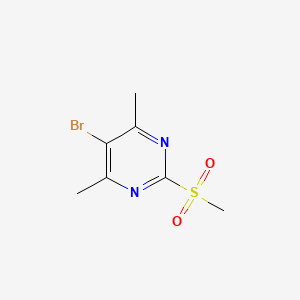
![7-Fluoro-8-hydroxyspiro[3.5]non-7-en-6-one](/img/structure/B13011777.png)
![methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13011778.png)

